

In-Depth Technical Guide: 4,5-Dibromopyridazin-3(2H)-one

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Compound of Interest

Compound Name: 4,5-Dibromopyridazin-3(2h)-one

Cat. No.: B1296910

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **4,5-Dibromopyridazin-3(2H)-one**, a key intermediate in the development of novel therapeutics.

Core Compound Data

4,5-Dibromopyridazin-3(2H)-one is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its reactive bromine atoms allow for a variety of substitution reactions, making it a valuable precursor for the synthesis of diverse molecular scaffolds.

Physicochemical Properties

A summary of the key quantitative data for **4,5-Dibromopyridazin-3(2H)-one** is presented in the table below for easy reference and comparison.

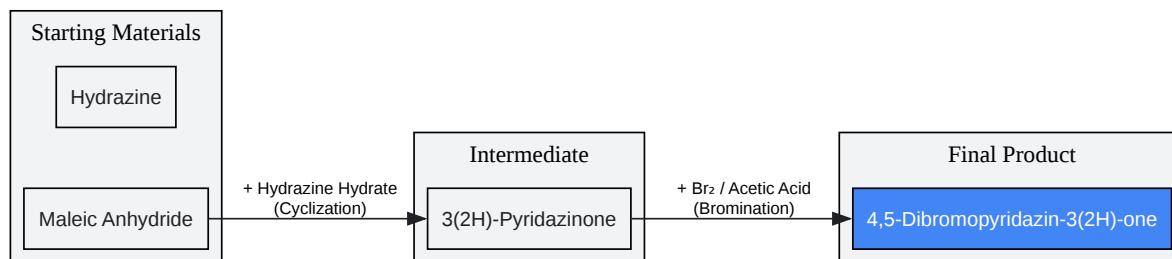
Property	Value	Reference
Molecular Weight	253.88 g/mol	[1]
Molecular Formula	C ₄ H ₂ Br ₂ N ₂ O	[1]
CAS Number	5788-58-9	[1]
Melting Point	231-233 °C	[1]
Boiling Point	365.6 °C at 760 mmHg	[1]
Density	2.53 g/cm ³	[1]
Flash Point	174.9 °C	[1]
Appearance	White to light yellow or light orange powder or crystal	

Synthesis and Experimental Protocols

The synthesis of **4,5-Dibromopyridazin-3(2H)-one** can be achieved through the bromination of a pyridazinone precursor. While a direct, detailed experimental protocol for this specific compound is not readily available in the literature, a plausible and commonly employed method involves the dehydrogenation and bromination of a dihydropyridazinone intermediate.

Proposed Synthesis Pathway

A common route to pyridazin-3(2H)-ones involves the cyclization of a γ -keto acid with hydrazine, followed by aromatization. In the case of 4,5-dibromination, this is often achieved by treating the corresponding 4,5-dihydropyridazin-3(2H)-one with bromine in acetic acid.[\[2\]](#)[\[3\]](#)



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A proposed synthesis pathway for **4,5-Dibromopyridazin-3(2H)-one**.

Experimental Protocol: Bromination of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

The following protocol for the synthesis of a similar pyridazinone derivative illustrates the general procedure that could be adapted for the synthesis of **4,5-Dibromopyridazin-3(2H)-one**.

Materials:

- 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (0.039 mol)
- Bromine (0.043 mol)
- Glacial Acetic Acid (125 mL)
- Ammonium Hydroxide
- Ice water
- Ethanol

Procedure:

- A solution of bromine (0.043 mol) in 25 mL of glacial acetic acid is added dropwise to a solution of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (0.039 mol) in 100 mL of glacial acetic acid at a temperature of 60-70 °C.[3]
- The reaction mixture is then refluxed for 3 hours.[3]
- After cooling to 5 °C, the mixture is poured into ice water.[3]
- The solution is neutralized with ammonium hydroxide to precipitate the product.[3]
- The precipitate is collected by filtration, washed with cold water until neutral, and then dried. [3]
- The crude product is recrystallized from an ethanol-water mixture to yield the pure 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone.[3]

Applications in Drug Development

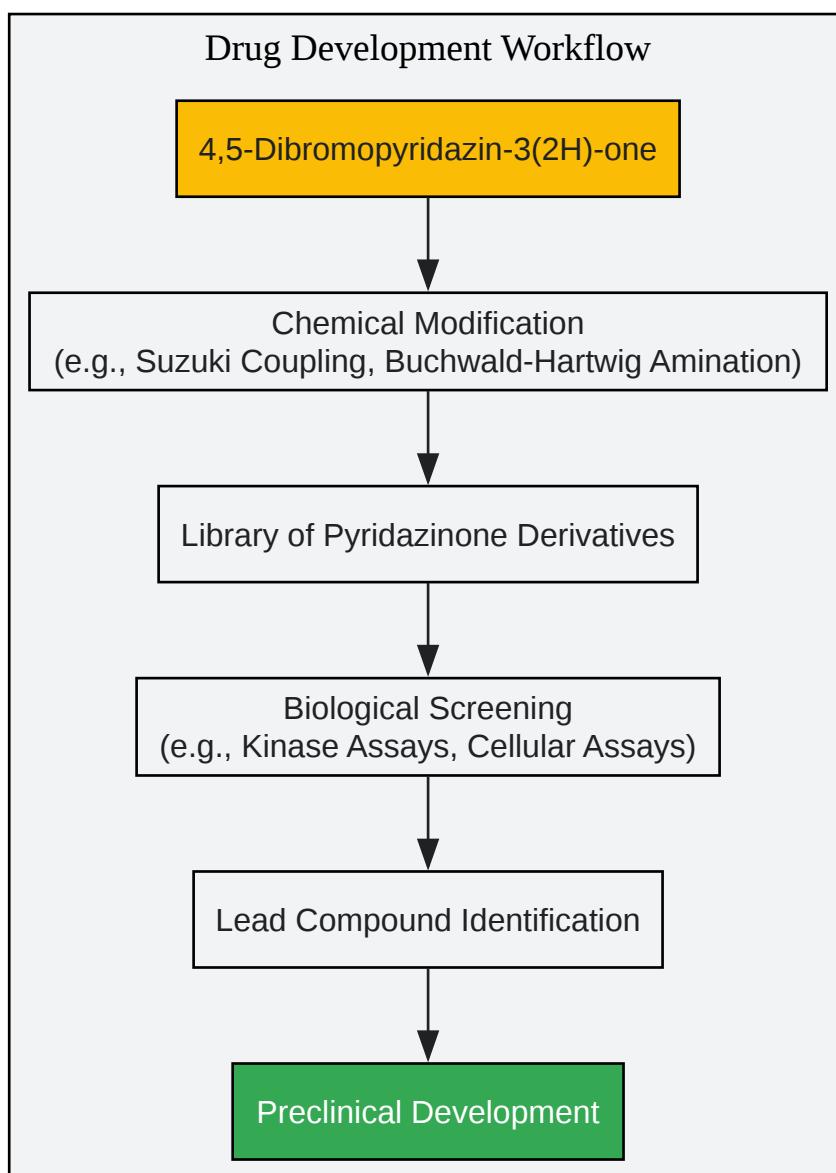
The pyridazin-3(2H)-one scaffold is a prominent feature in many biologically active compounds. [4][5] **4,5-Dibromopyridazin-3(2H)-one**, in particular, serves as a key intermediate for creating derivatives with potential therapeutic applications in cardiovascular diseases and as kinase inhibitors.[4][5]

Cardiovascular Drug Discovery

Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, including antihypertensive and cardiotonic activities.[6] The pyridazin-3(2H)-one core is found in several vasodilator agents.[4][5] The bromine atoms on the 4 and 5 positions of the ring provide convenient handles for further chemical modifications to develop novel cardiovascular drugs.

Kinase Inhibitor Development

The pyridazinone nucleus is also a recognized scaffold for the development of kinase inhibitors. For example, new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs have been synthesized and evaluated as inhibitors of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a target implicated in several diseases.



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General workflow for utilizing **4,5-Dibromopyridazin-3(2H)-one** in drug discovery.

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References

- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
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